(5R)-Dinoprost tromethamine

Description

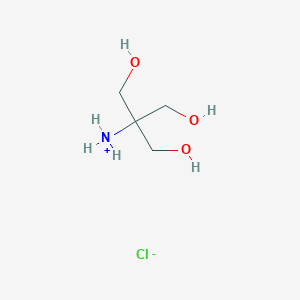

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENZDBCJOHFCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023723 | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219-220 °C at 10 mm Hg | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000022 [mmHg] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline mass, WHITE, CRYSTALLINE POWDER | |

CAS No. |

77-86-1 | |

| Record name | Tris(hydroxymethyl)aminomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tromethamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trometamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tromethamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-172 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Dinoprost Tromethamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic agent with significant applications in reproductive medicine and research. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental protocols relevant to its study and application in a research setting. Detailed methodologies for its synthesis from the foundational Corey lactone, analytical quantification via High-Performance Liquid Chromatography (HPLC), and measurement in biological samples using Enzyme-Linked Immunosorbent Assay (ELISA) are presented. Furthermore, this guide elucidates the signaling pathway of dinoprost tromethamine through the prostaglandin F2α receptor, supported by visual diagrams, and summarizes its efficacy and pharmacokinetic properties in tabular format for easy reference.

Introduction: Discovery and Background

The discovery of prostaglandins in the 1930s opened a new era in understanding lipid signaling molecules' diverse physiological roles. Dinoprost, the pharmaceutically termed PGF2α, was identified as a key player in smooth muscle contraction and reproductive processes.[1] The development of its stable tromethamine salt, dinoprost tromethamine, enhanced its solubility and clinical utility.[1][2] Initially investigated for its potential in inducing labor and terminating pregnancy, its primary application has been in veterinary medicine for estrus synchronization and treatment of reproductive disorders in livestock.[3][4] For research purposes, dinoprost tromethamine serves as a critical tool for studying the PGF2α signaling pathway, corpus luteum function, and smooth muscle physiology.

Mechanism of Action: The Prostaglandin F2α Receptor Signaling Pathway

Dinoprost tromethamine exerts its biological effects by acting as a potent agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][5] The binding of dinoprost tromethamine to the FP receptor, which is predominantly coupled to the Gq alpha subunit, initiates a well-defined intracellular signaling cascade.[5][6]

Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The elevated intracellular calcium, in concert with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream target proteins that ultimately mediate the physiological responses, such as smooth muscle contraction and luteolysis.[6]

Quantitative Data

Receptor Binding Affinity

Table 1: Binding Affinities (Ki) of Prostaglandin Analogs at the FP Receptor

| Compound | Ki (nM) | Cell/Tissue Source | Reference |

| PGF2α (Dinoprost) | ~1-10 | Various | [8] |

| Fluprostenol | 0.3 | 3T3-L1 cells | [9] |

| Latanoprost acid | 3.6 | Human ciliary muscle | [8] |

Pharmacokinetic Properties

Dinoprost tromethamine is characterized by its rapid absorption and very short biological half-life, as it is quickly metabolized in the lungs and liver.[3] This necessitates careful consideration of dosing regimens in experimental settings.

Table 2: Pharmacokinetic Parameters of Dinoprost in Various Species

| Species | Dosage | Route | Half-life (t½) | Key Findings | Reference |

| Cattle | 25 mg | IM/SC | A few minutes | Rapidly absorbed from the injection site. Cleared after one or two passages through the liver and/or lungs. No accumulation detected after repeated daily injections. | [3] |

| Swine | 10 mg | IM | Not specified | Mean interval from administration to parturition is approximately 30 hours. | [2] |

| Horses | 5 mg | SC | Not specified | Induces estrus; efficacy can vary with the time of year. | [4] |

Luteolytic Efficacy in Cattle

The primary research and clinical application of dinoprost tromethamine is the induction of luteolysis. The following table summarizes the efficacy of dinoprost tromethamine in causing corpus luteum regression in cattle from selected studies.

Table 3: Luteolytic Efficacy of Dinoprost Tromethamine in Dairy Cattle

| Study | Treatment Group | Number of Animals (n) | Luteal Regression Rate (%) | Pregnancy Rate (%) | Reference |

| Study 1 | 25 mg Dinoprost Tromethamine | 124 | 65.7 | 33.5 | [10] |

| Study 2 | 25 mg Dinoprost Tromethamine | 10 | 100 | 10 | [11] |

| Study 3 | 25 mg Dinoprost Tromethamine | 118 | Not significantly different from other routes | Not Assessed | [12] |

Experimental Protocols

Synthesis of Dinoprost from (-)-Corey Lactone Diol

The total synthesis of prostaglandins is a complex multi-step process, with the Corey lactone being a key chiral intermediate. The following is a generalized workflow for the synthesis of dinoprost.

Detailed Protocol:

This protocol is a generalized representation and requires optimization and adaptation for specific laboratory conditions.

-

Oxidation of (-)-Corey Lactone Diol: The primary alcohol of (-)-Corey lactone diol is selectively oxidized to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.[5][13]

-

Wittig Reaction for α-chain Introduction: The resulting Corey aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide (e.g., the ylide derived from 4-carboxybutyl)triphenylphosphonium bromide) to introduce the α-chain of the prostaglandin.[13]

-

Reduction of the Enone and Lactone: The enone intermediate is then reduced. The ketone is stereoselectively reduced to a hydroxyl group, and the lactone is reduced to a lactol. This can be achieved using reducing agents like sodium borohydride followed by diisobutylaluminium hydride (DIBAL-H).[13]

-

ω-chain Introduction: A second Wittig reaction is performed to introduce the ω-chain.

-

Deprotection and Salt Formation: Any protecting groups used during the synthesis are removed. The resulting dinoprost (PGF2α) is then reacted with tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol) in a suitable solvent like acetonitrile to form the dinoprost tromethamine salt, which can be isolated by crystallization.[13]

Quantification of Dinoprost Tromethamine by HPLC-UV

This protocol provides a starting point for the development of a validated HPLC-UV method for the quantification of dinoprost tromethamine in pharmaceutical formulations.

Table 4: HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid). A typical ratio is 30:70 (v/v) acetonitrile:water. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Standard Preparation | Prepare a stock solution of dinoprost tromethamine reference standard in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL). |

| Sample Preparation | Dilute the pharmaceutical formulation with the mobile phase to a concentration within the calibration range. |

| Analysis | Inject standards and samples. Quantify by comparing the peak area of the sample to the calibration curve. |

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[14][15][16]

Measurement of Prostaglandin F2α in Biological Samples by Competitive ELISA

This protocol outlines the general steps for a competitive ELISA to measure PGF2α (the active component of dinoprost tromethamine) in biological samples such as plasma or serum.

Detailed Protocol:

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for PGF2α and incubate overnight at 4°C.[17][18]

-

Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.[17]

-

Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[17]

-

Washing: Repeat the washing step.

-

Competitive Reaction: Add PGF2α standards of known concentrations and the biological samples to the wells. Immediately add a fixed amount of HRP-conjugated PGF2α. Incubate for 1-2 hours at 37°C to allow competition between the PGF2α in the sample/standard and the HRP-conjugated PGF2α for binding to the capture antibody.[17][18]

-

Washing: Wash the plate thoroughly to remove unbound reagents.[17]

-

Substrate Addition: Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-tetramethylbenzidine), to each well and incubate in the dark until a color develops.[18]

-

Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 2N H₂SO₄).[18]

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGF2α in the sample.[18]

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGF2α in the unknown samples.

Conclusion

Dinoprost tromethamine remains a valuable tool in both veterinary medicine and biomedical research. Its well-defined mechanism of action through the FP receptor provides a clear target for studying prostaglandin signaling. This guide has provided a comprehensive overview of its discovery, synthesis, and key experimental protocols. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to effectively utilize and study this important compound. Further research to delineate more precise pharmacokinetic profiles across various species and to develop more streamlined synthetic routes will continue to enhance its utility in scientific discovery.

References

- 1. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. drugs.com [drugs.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Preadipocyte differentiation blocked by prostaglandin stimulation of prostanoid FP2 receptor in murine 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. hplc method validated: Topics by Science.gov [science.gov]

- 15. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. elkbiotech.com [elkbiotech.com]

(5R)-Dinoprost Tromethamine: A Technical Guide to Prostaglandin F2α Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of (5R)-Dinoprost tromethamine for the prostaglandin F2α (FP) receptor. Dinoprost, the pharmaceutically active form of prostaglandin F2α, is a potent agonist for the FP receptor, a G-protein coupled receptor (GPCR) that mediates a wide range of physiological and pathological processes. This document details the quantitative binding data, experimental methodologies for its determination, and the primary signaling pathway initiated upon receptor activation.

Quantitative Binding Affinity Data

The binding affinity of prostaglandins for the FP receptor is typically determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand, such as Dinoprost, to displace a radiolabeled ligand from the receptor. The data is often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. This value can then be converted to a binding affinity constant (Ki).

| Compound | Receptor | Radioligand | IC50 (M) | Cell Line |

| Prostaglandin F2α (Dinoprost) | Human Prostanoid FP | [3H]-Prostaglandin F2α | 2.0 x 10-8 | 1321N1 |

| Cloprostenol | Human Prostanoid FP | [3H]-Prostaglandin F2α | 5.1 x 10-9 | 1321N1 |

Note: Dinoprost tromethamine is the tromethamine salt of Dinoprost (Prostaglandin F2α). The tromethamine salt is used to enhance the solubility and stability of the compound. The binding affinity is inherent to the Dinoprost molecule.[1]

Experimental Protocols

The determination of the binding affinity of this compound for the FP receptor is achieved through a competitive radioligand binding assay. Below is a detailed methodology based on established protocols.[1]

Membrane Preparation

High-quality membrane preparations expressing the target receptor are crucial for reliable binding assay results.

Materials:

-

Cells stably expressing the human Prostanoid FP receptor (e.g., 1321N1 cells).

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitor cocktail.

-

Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.

Procedure:

-

Harvest cells expressing the FP receptor.

-

Homogenize the cells in 20 volumes of cold Lysis Buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh Lysis Buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in Cryoprotectant Buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the displacement of a radiolabeled FP receptor agonist by unlabeled Dinoprost tromethamine.

Materials:

-

FP receptor-containing cell membranes.

-

Radioligand: [3H]-Prostaglandin F2α.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 6.0), 0.5% BSA.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4).

-

Glass fiber filters (e.g., Unifilter GF/C).

-

Scintillation cocktail.

Procedure:

-

On the day of the assay, thaw the membrane preparation and resuspend it in Assay Buffer to a final concentration of 15 µg of protein per well.

-

In a 96-well plate, add the following in a total volume of 200 µL per well:

-

A fixed concentration of [3H]-Prostaglandin F2α (e.g., 3 nM).[1]

-

A range of concentrations of unlabeled this compound.

-

The membrane preparation.

-

-

For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled FP receptor agonist (e.g., 3 µM Prostaglandin F2α) in place of the test compound.

-

Incubate the plate for 60 minutes at 27°C with gentle agitation.[1]

-

Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in 0.05% Brij.

-

Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold Wash Buffer to remove unbound radioligand.[1]

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the unlabeled ligand.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fitting the data to a sigmoidal dose-response curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualizations

Prostaglandin F2α Receptor Signaling Pathway

The FP receptor is a canonical Gq-protein coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to various cellular responses.

Caption: FP Receptor Gq Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in determining the binding affinity of Dinoprost tromethamine for the FP receptor.

Caption: Competitive Radioligand Binding Assay Workflow.

References

An In-depth Technical Guide to the Molecular Signaling Pathways Activated by (5R)-Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1][2][3] This G protein-coupled receptor (GPCR) is a key player in a multitude of physiological processes, including uterine muscle contraction, intraocular pressure regulation, and luteolysis.[4][5] Understanding the intricate molecular signaling pathways activated by this compound is paramount for the development of novel therapeutics targeting the FP receptor and for elucidating its role in both health and disease. This technical guide provides a comprehensive overview of these signaling cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways

Activation of the FP receptor by this compound initiates a cascade of intracellular events primarily through the coupling to the Gq alpha subunit of heterotrimeric G proteins.[6] However, evidence also suggests potential coupling to Gi and G12/G13 proteins in certain cellular contexts, leading to a diverse and complex signaling network.

The Canonical Gq-PLC-IP3-Ca2+ Pathway

The primary signaling mechanism initiated by this compound involves the activation of the Gq protein. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), a key downstream effector that phosphorylates a multitude of cellular proteins, leading to various physiological responses.[4]

Figure 1: The Gq-PLC-IP3-Ca2+ signaling pathway.

Mitogen-Activated Protein Kinase (MAPK/ERK) Cascade

A significant downstream consequence of FP receptor activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[8] This activation can occur through both PKC-dependent and PKC-independent mechanisms. The activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that regulate processes such as cell proliferation, differentiation, and inflammation.[9]

Figure 2: The MAPK/ERK signaling cascade.

RhoA-Mediated Signaling and Cytoskeletal Reorganization

Activation of the FP receptor can also lead to the stimulation of the small GTPase RhoA, often through G12/G13 proteins.[10] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton.[10] This pathway is responsible for cellular processes such as stress fiber formation, focal adhesion assembly, and changes in cell morphology.[10]

Figure 3: The RhoA-mediated signaling pathway.

Transactivation of the Epidermal Growth Factor Receptor (EGFR)

An important aspect of FP receptor signaling is its ability to transactivate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This crosstalk between a GPCR and a receptor tyrosine kinase adds another layer of complexity to the signaling network. The mechanism of transactivation can involve the release of EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF), through the activation of matrix metalloproteinases (MMPs), or through intracellular signaling molecules like Src kinase.[11][12][13] EGFR transactivation further amplifies downstream signaling, particularly the MAPK/ERK pathway.[11][12]

Figure 4: EGFR transactivation by the FP receptor.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of PGF2α and its analogs with the FP receptor and the activation of downstream signaling pathways. It is important to note that specific data for this compound is limited in the public domain; therefore, data for PGF2α is provided as a close reference.

Table 1: Receptor Binding Affinities (Ki) of Prostaglandin Analogs at the FP Receptor

| Compound | Ki (nM) | Cell/Tissue Source | Reference |

| PGF2α | ~1 | Not specified | [6] |

| Fluprostenol | 3.8 | Not specified | [4] |

Table 2: Agonist Potencies (EC50) for Downstream Signaling Events

| Agonist | Signaling Event | EC50 | Cell Line | Reference |

| PGF2α | Inositol Phosphate Formation | 10 nM | HEK 293 cells | |

| PGF2α | Choline Formation (via PLD) | 10 nM - 10 µM (dose-dependent) | MC3T3-E1 cells | [13] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the signaling pathways activated by this compound.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.

Methodology: A competitive radioligand binding assay is typically employed.

-

Cell/Tissue Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the FP receptor.

-

Radioligand: A radiolabeled form of a high-affinity FP receptor ligand (e.g., [3H]PGF2α) is used.

-

Assay Procedure:

-

Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[14]

Inositol Phosphate (IP) Accumulation Assay

Objective: To quantify the activation of the Gq-PLC pathway by measuring the production of inositol phosphates.

Methodology:

-

Cell Culture and Labeling: Cells expressing the FP receptor are cultured and labeled overnight with [3H]myo-inositol, which is incorporated into cellular phosphoinositides.

-

Stimulation: The cells are pre-incubated with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of IPs. The cells are then stimulated with varying concentrations of this compound for a defined period.

-

Extraction and Separation: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are separated from the lipid fraction. Anion exchange chromatography is commonly used to separate the different IP species (IP1, IP2, IP3).

-

Quantification: The radioactivity in the fractions corresponding to the inositol phosphates is measured by liquid scintillation counting.

-

Data Analysis: The results are typically expressed as the fold increase in IP accumulation over the basal level. Dose-response curves are generated to determine the EC50 value.[1]

Intracellular Calcium Mobilization Assay

Objective: To measure the transient increase in intracellular calcium concentration following FP receptor activation.

Methodology:

-

Cell Loading: Cells expressing the FP receptor are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Imaging: The cells are placed on a fluorescence microscope or a plate reader equipped for kinetic fluorescence measurements.

-

Stimulation and Measurement: A baseline fluorescence is recorded, and then the cells are stimulated with this compound. The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is recorded over time.

-

Data Analysis: The peak fluorescence response is measured and plotted against the concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Western Blotting for ERK Phosphorylation

Objective: To detect and quantify the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound for various times and at different concentrations. The cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody that recognizes total ERK.

-

Data Analysis: The band intensities for p-ERK and total ERK are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.[9]

RhoA Activation Assay

Objective: To measure the activation of the small GTPase RhoA.

Methodology: A pull-down assay is commonly used.

-

Cell Lysis: Cells are stimulated with this compound and then lysed.

-

Pull-down: The cell lysates are incubated with a GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) coupled to glutathione-agarose beads. The RBD specifically binds to the active, GTP-bound form of RhoA.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.

-

Western Blotting: The eluted samples are analyzed by Western blotting using an antibody specific for RhoA to detect the amount of activated RhoA.

-

Data Analysis: The amount of pulled-down RhoA is compared to the total amount of RhoA in the cell lysate to determine the percentage of activated RhoA.

Conclusion

This compound, through its interaction with the FP receptor, activates a complex and interconnected network of signaling pathways. The primary Gq-PLC-IP3-Ca2+ cascade is central to its mechanism of action, leading to the activation of downstream effectors such as PKC and the MAPK/ERK pathway. Furthermore, the engagement of RhoA-mediated signaling and the transactivation of the EGFR highlight the pleiotropic effects of this prostaglandin analog. A thorough understanding of these molecular mechanisms, supported by quantitative analysis and robust experimental methodologies, is essential for the continued development of targeted therapies and for advancing our knowledge of prostaglandin signaling in physiology and pathology.

References

- 1. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin F2 alpha (PGF2 alpha) triggers protein kinase C (PKC) and tyrosine kinase activity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein kinase C activation amplifies prostaglandin F2 alpha-induced prostaglandin E2 synthesis in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 7. Mechanisms regulating prostaglandin F2 alpha secretion from the bovine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.arizona.edu [repository.arizona.edu]

- 9. researchgate.net [researchgate.net]

- 10. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transactivation of EGFR by prostaglandin E2 receptors: a nuclear story? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin F2 alpha activates phospholipase D independently from activation of protein kinase C in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth chemical properties and structure of (5R)-Dinoprost tromethamine

An In-Depth Technical Guide to the Chemical Properties and Structure of (5R)-Dinoprost Tromethamine

Introduction

This compound is the pharmaceutically employed tromethamine salt of (5R)-Dinoprost, a synthetic analogue of the naturally occurring Prostaglandin F2α (PGF2α).[1][2][3] As a potent agonist for the prostaglandin F receptor (FP receptor), it mimics the physiological actions of endogenous PGF2α, primarily stimulating myometrial contractions and inducing luteolysis (the regression of the corpus luteum).[1][3][4][5] These actions make it a critical therapeutic agent in reproductive medicine for both human and veterinary applications, including labor induction, termination of pregnancy, and synchronization of estrus in livestock.[4][6] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

This compound is a salt complex formed by an acid-base reaction between the carboxylic acid group of Dinoprost and the amino group of tromethamine (also known as tris(hydroxymethyl)aminomethane or Tris). This salt formation enhances the compound's stability and solubility in aqueous solutions.

Structure and Stereochemistry: The biological activity of Dinoprost is critically dependent on its specific stereochemistry. The molecule features a cyclopentane ring with two aliphatic side chains and multiple chiral centers. The IUPAC name specifies the absolute configuration at these centers as (1R, 2R, 3R, 5S) and at the hydroxyl-bearing carbon on the octenyl side chain as (3S).[7][8] Furthermore, the geometry of the double bonds is defined as cis (Z) at position 5 and trans (E) at position 13, with the (5Z,13E) form being the most biologically active isomer.[9]

| Identifier | Value |

| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid[8][9][10] |

| Synonyms | Prostaglandin F2α tromethamine salt, PGF2α-Tris, Lutalyse[2][8][11] |

| CAS Number | 38562-01-5[1][2][12] |

| Molecular Formula | C₂₀H₃₄O₅ · C₄H₁₁NO₃ (or C₂₄H₄₅NO₈)[1][2][7][8] |

| Molecular Weight | 475.62 g/mol [1][7][8][13] |

| InChIKey | IYGXEHDCSOYNKY-RZHHZEQLSA-N[7][8] |

Physicochemical Properties

The physical and chemical properties of Dinoprost tromethamine are summarized below. Its salt form contributes to its solid, crystalline nature and high water solubility, which is advantageous for pharmaceutical formulations.

| Property | Value |

| Appearance | White or off-white crystalline powder[14] |

| Melting Point | 100-101 °C[2][12] |

| Solubility | Water: ≥ 90 mg/mL; DMSO: ≥ 90 mg/mL[13] |

| Specific Rotation [α] | +19° to +26° (c=20 mg/mL in alcohol)[15] |

| Storage | Preserve in tight containers. Aqueous solutions are stable for 30 days at 2-8°C.[2][15] |

Mechanism of Action and Signaling Pathways

Dinoprost tromethamine functions as a selective agonist for the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[16][17] The binding of Dinoprost to the FP receptor, which is typically coupled to the Gq alpha subunit, initiates a cascade of intracellular events.

Primary Signaling Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[17] Concurrently, DAG, along with the elevated Ca²⁺ levels, activates protein kinase C (PKC).[17] This signaling cascade ultimately leads to the physiological responses associated with PGF2α, such as smooth muscle contraction.

Extended Signaling Pathways: Research has demonstrated that FP receptor activation can also engage in crosstalk with other critical signaling pathways. Notably, PGF2α can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular proliferation.[18] Furthermore, pathways involving the small G-protein Rho and the Ras/Raf cascade can also be initiated, regulating gene expression related to cellular growth and angiogenesis.[19]

Experimental Protocols

Detailed and reproducible methodologies are essential for the synthesis and analysis of pharmaceutical compounds like Dinoprost tromethamine.

Synthesis and Crystallization Protocol

The industrial synthesis of Dinoprost tromethamine is typically achieved by reacting the free acid form of Dinoprost (PGF2α) with tromethamine to form the salt, followed by crystallization.

Methodology:

-

Dissolution: Dissolve 150g of Dinoprost (PGF2α) oil in 5 L of acetonitrile. Heat the mixture to 43-47°C with stirring for approximately 15 minutes until a clear solution is obtained.[20]

-

Filtration & Dilution: Perform a hot filtration of the solution to remove any particulates. Wash the filter with additional acetonitrile and combine the filtrates to a total volume of 21 L.[20]

-

Amine Solution Preparation: Separately, prepare the tromethamine solution by dissolving 49.2g of tromethamine in 90 mL of purified water. Heat this solution to 53-57°C and hold for 5 minutes.[20]

-

Crystallization: While stirring the Dinoprost-acetonitrile solution, add the hot tromethamine solution. The addition will induce the precipitation of crystals.[20]

-

Maturation: Continue to stir the resulting slurry for 18-24 hours, allowing it to cool naturally to room temperature. This maturation period is crucial for complete crystallization and achieving the desired particle size.[20]

-

Isolation and Washing: Collect the crystals by filtration. Wash the filter cake three times with 100 mL portions of cold acetonitrile to remove residual solvents and impurities.[20]

-

Drying: Dry the final product under vacuum in the presence of a desiccant (e.g., phosphorus pentoxide) until a constant weight is achieved (typically requires >5 hours).[20]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Assay and Purity: A robust HPLC method is required to determine the potency and impurity profile of Dinoprost tromethamine. The following protocol is adapted from pharmacopeial methods.[15]

Methodology:

-

Mobile Phase Preparation: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid in a 750:250:1 ratio.[15]

-

Standard Solution Preparation: Accurately weigh and dissolve a quantity of USP Dinoprost Tromethamine Reference Standard (RS) in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL.[15]

-

Sample (Assay) Preparation: Accurately weigh about 25.0 mg of the Dinoprost tromethamine sample, transfer to a 25-mL volumetric flask, and dissolve in and dilute to volume with the mobile phase.[15]

-

Chromatographic System:

-

Column: A suitable C18 column.

-

Flow Rate: As appropriate for the column dimensions (e.g., 1.0-1.5 mL/min).

-

Detector: UV at a suitable wavelength.

-

Injection Volume: Typically 10-20 µL.

-

-

Procedure: Inject the standard and sample solutions into the chromatograph. Record the peak responses. The quantity of Dinoprost tromethamine is calculated by comparing the peak area of the sample to that of the standard. Impurities are identified by their relative retention times and quantified against the standard or a diluted standard solution.[15]

Enzyme-Linked Immunosorbent Assay (ELISA) for Metabolite Analysis: In pharmacokinetic studies, the concentration of Dinoprost is often indirectly measured by quantifying its primary metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), in plasma or other biological fluids.

Methodology:

-

Sample Collection: Collect blood samples into tubes containing an anticoagulant (e.g., K₂EDTA).[21][22]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma frozen at -20°C or below until analysis.[21][22]

-

ELISA Procedure: Perform the ELISA using a commercial kit or a validated in-house method. This typically involves:

-

Coating a microplate with a capture antibody specific for PGFM.

-

Adding plasma samples and standards to the wells.

-

Adding a secondary, enzyme-linked antibody.

-

Adding a substrate that produces a measurable colorimetric or fluorescent signal.

-

Reading the plate on a microplate reader and calculating the PGFM concentration from a standard curve.[21]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]

- 3. Facebook [cancer.gov]

- 4. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]

- 5. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. GSRS [precision.fda.gov]

- 8. Dinoprost Tromethamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Dinoprost tromethamine [sitem.herts.ac.uk]

- 10. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 11. Dinoprost tromethamine - Prostaglandin F2α tris salt, (5Z [sigmaaldrich.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. abmole.com [abmole.com]

- 14. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Dinoprost Tromethamine [drugfuture.com]

- 16. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 17. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 18. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. repository.arizona.edu [repository.arizona.edu]

- 20. Dinoprost tromethamine synthesis - chemicalbook [chemicalbook.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Endogenous Prostaglandin F2 Alpha Analogs: A Technical Guide to Biosynthesis and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic and metabolic pathways of endogenous prostaglandin F2 alpha (PGF2α) analogs. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the enzymatic cascades, key molecular intermediates, and analytical methodologies essential for studying these potent lipid mediators. The information is presented to facilitate a deeper understanding of PGF2α analog physiology and pharmacology, with a focus on quantitative data, experimental protocols, and clear visual representations of the biochemical pathways.

Biosynthesis of Prostaglandin F2 Alpha Analogs

The synthesis of PGF2α and its analogs is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. This process is tightly regulated and involves a series of enzymes that ultimately determine the specific prostanoid profile of a given cell or tissue.

The biosynthetic cascade is initiated by the action of phospholipase A2 (PLA2), which liberates arachidonic acid from membrane phospholipids. Arachidonic acid is then available to be metabolized by the cyclooxygenase (COX) enzymes. There are two primary isoforms of COX: COX-1, which is constitutively expressed in most tissues and is responsible for homeostatic prostanoid production, and COX-2, which is inducible by inflammatory stimuli, growth factors, and other signaling molecules.

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to the unstable intermediate, prostaglandin G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2). PGH2 serves as a crucial branching point for the synthesis of all major prostanoids, including PGF2α. The conversion of PGH2 to PGF2α can occur through several distinct pathways, primarily involving enzymes from the aldo-keto reductase (AKR) superfamily.

The primary pathways for PGF2α synthesis are:

-

The PGH2 to PGF2α Pathway: This direct conversion is catalyzed by PGF synthase, with enzymes such as AKR1C3 playing a significant role.

-

The PGE2 to PGF2α Pathway: Prostaglandin E2 (PGE2) can be converted to PGF2α by the action of PGE 9-ketoreductase activity, which is exhibited by enzymes like AKR1C1 and AKR1C2. This pathway allows for the interconversion of these two potent prostaglandins.

-

The PGD2 to 9α,11β-PGF2 Pathway: Prostaglandin D2 (PGD2) can be converted to a stereoisomer of PGF2α, known as 9α,11β-PGF2, by PGD2 11-ketoreductase, an activity also associated with enzymes like AKR1C3.

The following diagram illustrates the key steps in the biosynthesis of PGF2α and its analogs.

Biosynthesis of PGF2α Analogs

Metabolism of Prostaglandin F2 Alpha Analogs

The biological activity of PGF2α is tightly controlled through rapid metabolic inactivation. The primary enzyme responsible for the initial and rate-limiting step in PGF2α catabolism is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group of PGF2α to produce 15-keto-PGF2α, a biologically inactive metabolite.

Following this initial oxidation, the 15-keto-PGF2α is further metabolized by prostaglandin Δ13-reductase, which reduces the double bond at C13-C14 to yield 13,14-dihydro-15-keto-PGF2α. This metabolite is a major circulating and urinary metabolite of PGF2α and is often used as a biomarker for endogenous PGF2α production. Subsequent metabolic steps involve beta-oxidation and omega-oxidation to produce a variety of smaller, water-soluble compounds that are excreted in the urine.

The metabolic pathway is crucial for terminating the signaling of PGF2α and preventing its systemic effects. The expression and activity of 15-PGDH are key regulatory points in controlling the local concentrations and duration of action of PGF2α.

The diagram below outlines the principal metabolic pathway for the inactivation of PGF2α.

Metabolism of PGF2α

Quantitative Data on PGF2α Biosynthesis and Metabolism

The following tables summarize key quantitative data related to the enzymes involved in the biosynthesis and metabolism of PGF2α. This information is critical for understanding the kinetics and substrate specificities of these enzymes.

Table 1: Kinetic Parameters of Key Enzymes in PGF2α Biosynthesis

| Enzyme | Substrate | Km (µM) | Optimal pH | Source |

| Aldehyde Reductase (Human Liver) | PGH2 | 100 | 6.5 | [1] |

| PGE2 9-Ketoreductase (Human Brain) | PGE2 | 1000 | 6.5-7.5 | [2] |

Table 2: Kinetic Parameters of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

| Substrate | Cosubstrate | Apparent Km (µmol/L) | Source Tissue | Reference |

| Prostaglandin E2 | NAD | 5.5 | Human Decidua Vera | |

| Prostaglandin F2α | NADP | 15 | Human Decidua Vera |

Experimental Protocols

Accurate measurement of PGF2α and its metabolites is essential for research in this field. A variety of techniques are employed, each with its own advantages and limitations. The following sections provide an overview of commonly used experimental protocols.

Quantification of PGF2α and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of PGF2α and its analogs in biological samples.

Sample Preparation (from Plasma/Serum):

-

Internal Standard Spiking: To a known volume of plasma or serum (e.g., 500 µL), add an internal standard, typically a deuterated analog of the analyte (e.g., PGF2α-d4), to account for extraction losses and matrix effects.

-

Protein Precipitation and Acidification: Precipitate proteins by adding a solvent such as acetone or acetonitrile. Acidify the sample to approximately pH 3 with a weak acid (e.g., formic acid) to protonate the prostaglandins.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE):

-

LLE: Extract the prostaglandins into an organic solvent such as ethyl acetate. Repeat the extraction multiple times for complete recovery.

-

SPE: Apply the acidified sample to a conditioned C18 SPE cartridge. Wash the cartridge with a low-percentage organic solvent to remove polar impurities. Elute the prostaglandins with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

-

Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase typically consisting of water with a small amount of formic acid (for protonation) and an organic solvent such as acetonitrile or methanol. The gradient is optimized to separate PGF2α from its isomers and other interfering substances.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard for quantification.

The following diagram illustrates a typical workflow for LC-MS/MS analysis of PGF2α.

LC-MS/MS Workflow for PGF2α Analysis

Prostaglandin Synthase Enzyme Assays

Enzyme assays are crucial for characterizing the activity of prostaglandin synthases and for screening potential inhibitors.

General Protocol for PGF Synthase Activity Assay:

-

Reaction Mixture Preparation: In a reaction tube, combine a buffer at the optimal pH for the enzyme (e.g., potassium phosphate buffer, pH 6.5-7.5), a cofactor if required (e.g., NADPH), and the purified or recombinant PGF synthase enzyme.

-

Initiation of Reaction: Start the reaction by adding the substrate (e.g., PGH2 or PGE2).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as an acidic solution or a solvent that denatures the enzyme.

-

Product Quantification: Quantify the amount of PGF2α produced using a suitable method, such as LC-MS/MS or an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the enzyme activity, typically expressed as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity Assay

This assay measures the activity of the key enzyme in PGF2α metabolism.

Fluorometric Assay Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing the substrate (PGF2α) and the cofactor NAD+.

-

Enzyme Addition: Add the enzyme source (e.g., tissue homogenate or purified 15-PGDH) to the reaction buffer.

-

Fluorescence Measurement: The enzymatic reaction converts NAD+ to NADH, which is fluorescent. Monitor the increase in fluorescence over time using a fluorometer with an excitation wavelength of approximately 340 nm and an emission wavelength of around 460 nm.

-

Activity Calculation: The rate of increase in fluorescence is directly proportional to the 15-PGDH activity.

Immunoassays (ELISA/RIA)

Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are high-throughput methods for quantifying PGF2α. These are competitive assays where the PGF2α in the sample competes with a labeled PGF2α (enzyme-linked or radiolabeled) for binding to a limited number of specific antibody binding sites. The amount of labeled PGF2α bound is inversely proportional to the concentration of PGF2α in the sample. While these methods are sensitive, they can be prone to cross-reactivity with other structurally similar prostaglandins, and results should be validated with a more specific method like LC-MS/MS when possible.

References

Pharmacological Profile of (5R)-Dinoprost Tromethamine in Laboratory Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic agent primarily utilized in veterinary medicine for reproductive cycle management. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in laboratory animals, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and non-clinical safety evaluation. Due to the limited availability of specific quantitative data for this compound in common laboratory species, this guide incorporates illustrative data from related prostaglandin analogues to provide a comparative context for its potential pharmacological and toxicological characteristics. The information presented herein is intended to support further research and development of this and similar compounds.

Introduction

This compound is the tromethamine salt of (5R)-Dinoprost, a stereoisomer of dinoprost (prostaglandin F2α). Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals.[1] Dinoprost tromethamine mimics the action of endogenous PGF2α, which includes stimulating myometrial activity, relaxing the cervix, and inducing luteolysis by acting on the corpus luteum.[2] Its primary clinical application is in the synchronization of estrus and treatment of reproductive disorders in livestock.[1] Understanding its detailed pharmacological and safety profile in laboratory animals is crucial for assessing its potential for other therapeutic applications and for regulatory purposes.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by acting as a selective agonist at the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1]

Signaling Pathway

Upon binding of this compound to the FP receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein Gq. This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates PLC.

-

Production of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca2+ levels synergistically activate PKC.

-

Downstream Cellular Responses: Activated PKC and Ca2+/calmodulin-dependent kinases phosphorylate various intracellular proteins, leading to a cascade of cellular responses, including smooth muscle contraction, modulation of ion channels, and gene expression changes that ultimately result in luteolysis.

In-Vitro Pharmacology

Table 1: Illustrative In-Vitro Pharmacology of a PGF2α Analogue (Travoprost Acid)

| Parameter | Species | Receptor | Cell Line/Tissue | Value |

| Ki (nM) | Human | FP | - | 35 |

| EC50 (nM) | Human | FP | Ciliary Muscle Cells | 1.4 |

| Human | FP | Trabecular Meshwork Cells | 3.6 | |

| Mouse | FP | Fibroblasts | 2.6 | |

| Rat | FP | Aortic Smooth Muscle Cells | 2.6 |

Data for Travoprost acid is provided for illustrative purposes and may not be representative of this compound.

Experimental Protocols

A representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound at the FP receptor is outlined below.

A common functional assay to determine the EC50 of an FP receptor agonist involves measuring changes in intracellular calcium concentration.

References

The Evolution of Prostaglandin Analogs in Reproductive Research: A Technical Guide

An in-depth exploration of the historical development, mechanistic action, and experimental evaluation of prostaglandin analogs that have revolutionized reproductive science and medicine.

Introduction

Prostaglandins, a group of lipid compounds derived from fatty acids, have emerged as critical signaling molecules in a vast array of physiological processes, with a particularly profound impact on reproductive biology. Their ability to modulate smooth muscle contractility, inflammation, and cellular apoptosis has made them indispensable tools in both fundamental research and clinical practice. This technical guide provides a comprehensive overview of the historical development of prostaglandin analogs for reproductive research, detailing their mechanisms of action, key experimental methodologies used in their evaluation, and a quantitative comparison of their efficacy.

A Historical Timeline of Prostaglandin Analog Development

The journey of prostaglandins from an obscure observation to a cornerstone of reproductive medicine is a testament to decades of scientific inquiry.

-

1930s: The story begins with the independent observations of Kurzrok and Lieb, and later von Euler, who noted that human seminal fluid could induce contractions in uterine tissue. Von Euler named the active substance "prostaglandin," mistakenly believing it originated from the prostate gland.[1]

-

1960s: Sune Bergström and his colleagues at the Karolinska Institute successfully isolated and determined the chemical structures of the first prostaglandins, including PGE and PGF. This seminal work, which later earned a Nobel Prize, opened the door for systematic investigation into their biological functions.

-

Late 1960s - Early 1970s: The development of methods for the total synthesis of prostaglandins, notably by E.J. Corey, made these compounds more accessible for research.[1] A pivotal discovery during this period was the identification of prostaglandin F2α (PGF2α) as a potent luteolytic agent, capable of inducing the regression of the corpus luteum. This finding laid the groundwork for the use of PGF2α analogs in estrous cycle synchronization in livestock and in therapeutic abortion.

-

1970s: The focus shifted towards developing synthetic analogs with improved stability, potency, and receptor selectivity.

-

Dinoprostone (PGE2): The naturally occurring PGE2 was formulated into gels and suppositories for cervical ripening and labor induction.

-

Carboprost Tromethamine (15-methyl-PGF2α): This synthetic analog of PGF2α was developed to be more resistant to metabolic degradation, leading to a longer duration of action. It found a crucial role in controlling postpartum hemorrhage due to its potent uterotonic effects.[2][3]

-

-

1980s:

-

Misoprostol (PGE1 analog): Originally developed as a gastroprotective agent to prevent NSAID-induced ulcers, the potent uterotonic and cervical ripening properties of this PGE1 analog were soon recognized.[4][5] Its stability, oral bioavailability, and low cost have made it a widely used off-label agent in obstetrics and gynecology.[4][5]

-

-

1990s - Present:

-

Latanoprost (PGF2α analog): Primarily developed as a treatment for glaucoma, this PGF2α analog's mechanism of action involves interaction with the FP receptor.[6][7] Its development spurred further investigation into the diverse roles of FP receptor agonists and their potential effects on other tissues, including the uterus.[6][7]

-

Prostaglandin Analogs in Reproductive Processes: Mechanisms of Action

Prostaglandin analogs exert their effects by binding to specific G-protein coupled receptors on the cell surface. The two primary classes of prostaglandins used in reproductive research, PGE and PGF, have distinct receptor subtypes and signaling pathways.

Prostaglandin E2 (PGE2) and its Analogs

PGE2 signals through four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different G-proteins and intracellular signaling cascades. This diversity of receptors allows for a range of, sometimes opposing, effects in the myometrium.

-

EP1 and EP3 Receptors: These receptors are primarily coupled to Gq and Gi proteins, respectively. Their activation leads to an increase in intracellular calcium (Ca2+) and a decrease in cyclic adenosine monophosphate (cAMP). The net effect is myometrial contraction.

-

EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels promote myometrial relaxation.

The overall effect of PGE2 analogs like dinoprostone on uterine contractility depends on the relative expression and activation of these receptor subtypes.

Prostaglandin F2α (PGF2α) and its Analogs

PGF2α and its analogs, such as carboprost and latanoprost, primarily act through the FP receptor. In the context of reproduction, the most significant role of FP receptor activation is the induction of luteolysis, the process of corpus luteum regression. This is achieved through the initiation of apoptosis (programmed cell death) in luteal cells.

The signaling cascade initiated by PGF2α binding to the FP receptor is complex and involves both the intrinsic and extrinsic apoptotic pathways:

-

Extrinsic Pathway: PGF2α can lead to the upregulation of Fas ligand (FasL), which binds to its receptor, Fas, on luteal cells. This activates caspase-8, a key initiator caspase in the extrinsic pathway.

-

Intrinsic Pathway: The PGF2α signaling cascade also influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspase-9.

-

Common Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Quantitative Data on Prostaglandin Analogs

The following tables summarize key quantitative data for commonly used prostaglandin analogs in reproductive research.

Table 1: Comparative Efficacy of Dinoprostone and Misoprostol for Labor Induction

| Parameter | Dinoprostone (PGE2) | Misoprostol (PGE1 analog) | Reference(s) |

| Induction to Delivery Interval (hours) | 15.6 - 28.3 | 11.9 - 13.7 | [8] |

| Change in Bishop Score (post-application) | 1.8 - 3.56 | 3.42 - 7.86 | [8] |

| Vaginal Delivery within 24 hours (%) | 53 - 91.6 | 82 - 98.8 | [8] |

| Need for Oxytocin Augmentation (%) | 27.1 - 63 | 16.9 - 31 | [9] |

Table 2: Receptor Binding Affinities (Ki, nM) of Prostaglandin Analogs

| Analog | FP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | Reference(s) |

| PGF2α | ~1 | - | - | - | - | [10] |

| Latanoprost acid | 98 | 119 | >10,000 | - | - | [11][12] |

| Travoprost acid | 35 | 9540 | >10,000 | 3501 | 41,000 | [13] |

| Bimatoprost acid | 83 | 95 | >10,000 | 387 | - | [11] |

| PGE2 | 30-100 | ~10 | >10 | <1 | <1 | [12][14] |

Key Experimental Protocols

The development and characterization of prostaglandin analogs have relied on a suite of specialized experimental techniques.

In Vitro Myometrial Contractility Assay

This assay is fundamental for assessing the direct effects of prostaglandin analogs on uterine smooth muscle.

Methodology:

-

Tissue Preparation: Myometrial biopsies are obtained, typically from women undergoing cesarean section with informed consent. The tissue is dissected into fine strips.[1][15]

-

Mounting: Each strip is mounted vertically in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[4][16] One end of the strip is fixed, and the other is attached to a force transducer.[4][16]

-

Equilibration: The tissue is allowed to equilibrate until spontaneous, rhythmic contractions are established.

-

Treatment: The prostaglandin analog of interest is added to the organ bath in increasing concentrations (cumulative dose-response curve).

-

Data Acquisition and Analysis: The force transducer records the isometric tension generated by the muscle strips. The frequency, amplitude, and duration of contractions are then analyzed to determine the effect of the prostaglandin analog.[4][16]

Radioligand Binding Assay

This technique is used to determine the affinity and selectivity of prostaglandin analogs for their receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from tissues or cultured cells.

-

Competitive Binding: A fixed concentration of a radiolabeled prostaglandin (e.g., [3H]-PGE2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled prostaglandin analog being tested.[17][18]

-